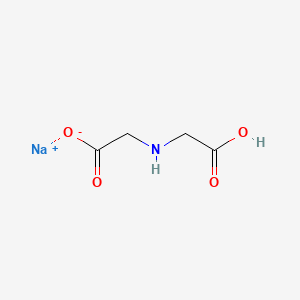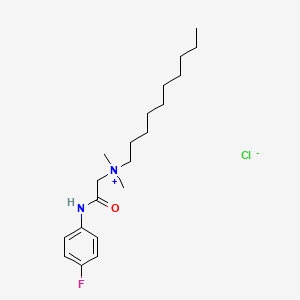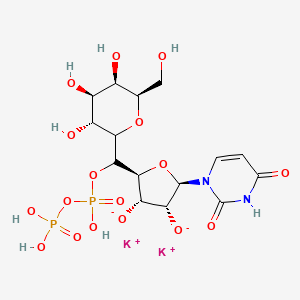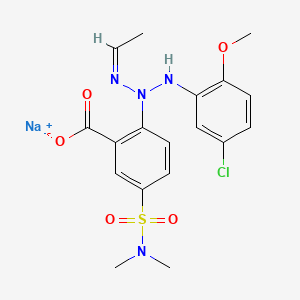
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide is a compound of interest in the field of medicinal chemistry, particularly for its potential applications in positron emission tomography (PET) imaging. This compound has been studied for its ability to act as a radioligand, which can be used to visualize and measure biological processes in the brain.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide involves several steps. One method involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine hydrochloride and triethylamine in tetrahydrofuran (THF) at room temperature for five days . This reaction yields N-methyl-4-fluorobenzenesulfonamide, which can then be further reacted with other reagents to form the desired compound.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its chemical structure and properties.
Common Reagents and Conditions: Typical reagents used in these reactions include methylamine hydrochloride, triethylamine, and THF. The reaction conditions often involve room temperature and extended reaction times.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide has several scientific research applications:
PET Imaging: This compound is used as a radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1).
Drug Development: The compound’s ability to bind to specific receptors makes it a valuable tool in the development of new drugs targeting neurological disorders.
Biomedical Research: It is used in various studies to understand the role of mGluR1 in different physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide involves its binding to the metabotropic glutamate receptor 1 (mGluR1) in the brain. This binding allows the compound to act as a radioligand, enabling the visualization of mGluR1 distribution and density through PET imaging. The molecular targets and pathways involved include the mGluR1 receptor and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)benzamide include other radioligands used for PET imaging, such as:
[(18)F]FIMX: Another radioligand used for PET imaging of mGluR1.
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide: A pyrimidine derivative investigated for its anticonvulsant activity.
These compounds share structural similarities and are used in similar applications, but each has unique properties that make it suitable for specific research purposes.
Eigenschaften
CAS-Nummer |
932737-71-8 |
|---|---|
Molekularformel |
C16H14FN5OS |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-fluoro-N-methyl-N-[4-[6-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H14FN5OS/c1-18-14-7-12(19-9-20-14)13-8-24-16(21-13)22(2)15(23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
UTPGRZGMQVAYAA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)

![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)






![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)
